Predicted logD7.4 Comparison: Target Compound vs. Unsubstituted Boc-Nipecotic Acid
The 5-phenyl substituent on 1-(tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid (CAS 885274-99-7) significantly increases predicted lipophilicity compared to the unsubstituted Boc-nipecotic acid (CAS 84358-12-3). The target compound's ACD/LogD at pH 7.4 is 0.11, whereas Boc-nipecotic acid is highly polar with a predicted LogD likely below -2. This difference in partition coefficient is critical for applications requiring membrane permeability or non-polar solubility . No experimental logD for the target compound was found in the literature search; evidence is limited to computational predictions.
| Evidence Dimension | Lipophilicity (logD at pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogD (pH 7.4): 0.11 [Predicted] |
| Comparator Or Baseline | Boc-nipecotic acid (1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, CAS 84358-12-3): ACD/LogD (pH 7.4): not directly reported but structurally implied to be <-2 based on absence of lipophilic substituent. |
| Quantified Difference | Estimated ΔlogD > 2 log units more lipophilic for the target compound |
| Conditions | Computational prediction (ACD/Labs Percepta Platform, v14.00), pH 7.4 |
Why This Matters
A higher logD value indicates this intermediate can better partition into organic layers during extraction or pass through biological membranes in cell-based assays.
